molecular formula C27H25NO6 B557676 Fmoc-D-Glu(OBzl)-OH CAS No. 104091-11-4

Fmoc-D-Glu(OBzl)-OH

Cat. No. B557676
M. Wt: 459.5 g/mol
InChI Key: HJJURMMMGPQIQP-XMMPIXPASA-N
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Description

“Fmoc-D-Glu(OBzl)-OH” is a chemical compound with the CAS Number: 104091-11-4 and a molecular weight of 459.5 . Its linear formula is C27H25NO6 .


Synthesis Analysis

“Fmoc-D-Glu(OBzl)-OH” is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .


Molecular Structure Analysis

The molecular structure of “Fmoc-D-Glu(OBzl)-OH” is represented by the linear formula C27H25NO6 . The compound has a molecular weight of 459.5 .


Chemical Reactions Analysis

“Fmoc-D-Glu(OBzl)-OH” is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .


Physical And Chemical Properties Analysis

“Fmoc-D-Glu(OBzl)-OH” is a white to off-white powder . It has a molecular weight of 459.5 and a density of 1.3±0.1 g/cm3 . The boiling point is 698.2±55.0 °C at 760 mmHg .

Scientific Research Applications

“Fmoc-D-Glu(OBzl)-OH” is a type of Fmoc-protected amino acid derivative used in peptide synthesis . Here are some potential applications:

  • Peptide Synthesis

    • Fmoc-D-Glu(OBzl)-OH is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . This allows for the synthesis of complex peptides without unwanted side reactions.
    • The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This step is crucial in the final stages of peptide synthesis.
    • This compound is prone to pyroglutamate formation, which needs to be considered during the synthesis process .
  • Library Synthesis

    • Fmoc-D-Glu(OBzl)-OH can be used in library synthesis, a method used to generate a large number of different compounds in a single process .
    • After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
    • This facilitates the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .
  • Industrial Testing Applications

    • Fmoc-D-Glu(OBzl)-OH could potentially be used in industrial testing applications .
  • Molecular Biology Methods

    • Fmoc-D-Glu(OBzl)-OH could potentially be used in molecular biology methods .

“Fmoc-D-Glu(OBzl)-OH” is a type of Fmoc-protected amino acid derivative used in peptide synthesis . Here are some potential applications:

  • Peptide Synthesis

    • Fmoc-D-Glu(OBzl)-OH is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . This allows for the synthesis of complex peptides without unwanted side reactions.
    • The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This step is crucial in the final stages of peptide synthesis.
    • This compound is prone to pyroglutamate formation, which needs to be considered during the synthesis process .
  • Library Synthesis

    • Fmoc-D-Glu(OBzl)-OH can be used in library synthesis, a method used to generate a large number of different compounds in a single process .
    • After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .
    • This facilitates the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .

Safety And Hazards

“Fmoc-D-Glu(OBzl)-OH” is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJURMMMGPQIQP-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445581
Record name Fmoc-D-Glu(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Glu(OBzl)-OH

CAS RN

104091-11-4
Record name Fmoc-D-Glu(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M De Vleeschouwer, JC Martins… - Journal of Peptide …, 2016 - Wiley Online Library
Cyclic lipodepsipeptides (CLPs) are a group of metabolites produced by Pseudomonas bacteria, involved in various biological functions and displaying a wide range of properties, …
Number of citations: 12 onlinelibrary.wiley.com

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